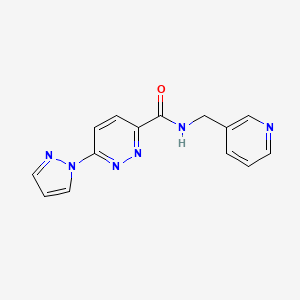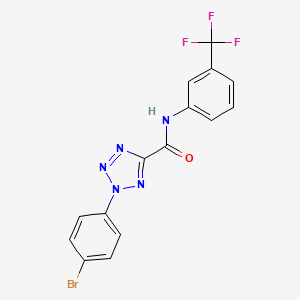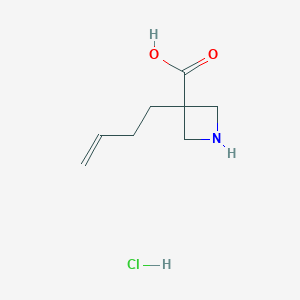![molecular formula C17H16N4O2 B2537504 1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide CAS No. 1796899-47-2](/img/structure/B2537504.png)
1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a pyrrolidine ring, a pyridine ring, and a benzo[d]oxazole ring. The compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Synthesis and Biological Activity Prediction
Research in the field of heterocyclic chemistry has led to the synthesis of novel compounds with potential biological activities. For example, the synthesis of polycyclic systems containing 1,2,4-oxadiazole rings through one-pot condensation processes has been explored, revealing promising structures for further biological activity prediction (Kharchenko, Detistov, & Orlov, 2008).
Mechanistic Studies and Reaction Pathways
Investigations into the mechanisms of reactions involving carboxamide groups have provided insights into functionalization reactions. Experimental and theoretical studies have been conducted on the reactions of carboxylic acid derivatives with various nucleophiles, offering a deeper understanding of the synthesis pathways and the formation of heterocyclic compounds (Yıldırım, Kandemirli, & Demir, 2005).
Photocatalytic Degradation Studies
The role of heterocyclic compounds in photocatalytic degradation has been explored, particularly in the context of water treatment and environmental remediation. Studies on the degradation kinetics and products of pyridine derivatives under photocatalytic conditions have shed light on the potential environmental applications of these compounds (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Novel Synthetic Routes and Antioxidant Activities
The development of new synthetic methodologies for the preparation of heterocyclic carboxamides has been a significant area of research. Studies have focused on the synthesis of derivatives with potential antimicrobial and antioxidant activities, highlighting the versatility of these compounds in medicinal chemistry (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Advanced Materials and Organic LEDs
Research into the fluorescence properties of heterocyclic compounds has opened up new avenues for their application in material science, particularly in the development of organic light-emitting diodes (OLEDs). The synthesis and characterization of compounds with significant fluorescence properties suggest their potential as organic light-emitting materials (Sha Hong-bin, 2010).
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-pyridin-3-ylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(19-12-5-3-9-18-11-12)14-7-4-10-21(14)17-20-13-6-1-2-8-15(13)23-17/h1-3,5-6,8-9,11,14H,4,7,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESGYOXSDZINLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2537426.png)
![Tert-butyl N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2537428.png)

![2,2,2-trifluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537430.png)





![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide](/img/structure/B2537443.png)
